![molecular formula C14H13N3O2S B2776632 Furan-2-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone CAS No. 851807-89-1](/img/structure/B2776632.png)
Furan-2-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone
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Overview
Description
“Furan-2-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone” is a complex organic compound. It’s a derivative of pyrrolidine and has a furan ring attached to it. Polysubstituted furans are among the most important heterocyclic compounds with widespread occurrence in nature .
Synthesis Analysis
The synthesis of polysubstituted furans has been reported via a catalyst-free, one-pot synthesis . A series of 4-(4-aryl)-5-(cyclohexylamino)-2-(pyridin-2-yl)furan-3-ylmethanones was synthesized via a multicomponent reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a furan ring and a pyridine ring. The 1H NMR spectrum of a similar compound showed three signals for protons of the furan ring and three signals for protons of the pyridine ring .Chemical Reactions Analysis
The compound was subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . The alkylation of the title compound with methyl iodide led to the formation of a quaternization product at the pyridine nitrogen atom .Scientific Research Applications
- Researchers have explored FPP-3’s cytotoxic effects against lung cancer cells (specifically the A549 cell line) using the MTT assay . This assay measures cell viability and provides insights into potential anti-cancer properties.
- FPP-3 inhibits cyclooxygenase-2 (COX-2), an enzyme associated with inflammation. By modulating COX-2 activity, FPP-3 may mitigate inflammatory responses .
- While not directly related to FPP-3, it’s worth noting that nitrofurantoin analogues (similar in structure) were tested against Staphylococcus aureus and Streptococcus faecium. Unfortunately, they showed no significant antibacterial activity .
- Pyrazoles, another nitrogen-containing heterocycle, have been widely studied for their diverse biological effects. FPP-3’s pyrazole ring adds to its pharmacological relevance .
Anti-Cancer Activity
Anti-Inflammatory Potential
Antibacterial Studies
Heterocyclic Chemistry Applications
Future Directions
The future research directions could include exploring the biological and pharmacological activities of this compound. Polysubstituted furans have been widely used as important reaction intermediates in the total synthesis and synthetic industry . Therefore, further studies could focus on the development of synthetic methods which allow rapid, efficient, and selective access to the furan motif .
properties
IUPAC Name |
furan-2-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c18-13(12-4-2-8-19-12)17-7-6-16-14(17)20-10-11-3-1-5-15-9-11/h1-5,8-9H,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWFNLSKSDEYGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone |
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